3-Isopropoxypicolinic acid

Description

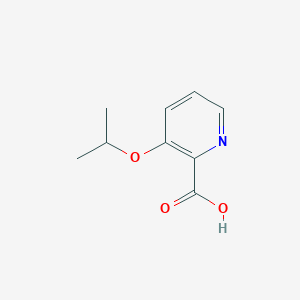

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-7-4-3-5-10-8(7)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQBWSXCALLBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropoxypicolinic Acid: Chemical Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropoxypicolinic acid, a derivative of picolinic acid, is a key heterocyclic building block in modern agrochemical and pharmaceutical research. While its primary utility is realized as a synthetic intermediate, a comprehensive understanding of its intrinsic chemical properties and structural attributes is paramount for its effective application. This guide provides a detailed examination of this compound, consolidating its known characteristics with predicted physicochemical and spectroscopic data. Furthermore, it delves into the broader context of its role as a synthetic auxin herbicide precursor, elucidating the relevant mechanism of action. Detailed, adaptable protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura cross-coupling are also presented, offering practical insights for laboratory applications.

Introduction: The Picolinic Acid Scaffold in Applied Chemistry

Picolinic acid and its derivatives represent a "privileged" structural motif in the fields of medicinal and agricultural chemistry. The inherent chelating ability of the picolinic acid core, coupled with the diverse functionalities that can be introduced onto the pyridine ring, has led to their exploration in a wide array of applications. These range from enzyme inhibitors and metal-based therapeutics to, most relevantly for this compound, potent herbicides.[1] The introduction of an isopropoxy group at the 3-position modulates the electronic and steric properties of the picolinic acid scaffold, influencing its reactivity and biological activity. This guide serves to provide a detailed technical overview of this specific derivative for researchers leveraging its properties in synthetic and developmental pipelines.

Chemical Properties and Structural Elucidation

While extensive experimental data for this compound is not widely published, its fundamental properties can be established through its known chemical identity and supplemented with reliable in silico predictions.

Core Structure and Identity

The molecular structure of this compound consists of a pyridine ring substituted with a carboxylic acid at the 2-position and an isopropoxy group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [ChemSpider] |

| Molecular Weight | 181.19 g/mol | [ChemSpider] |

| CAS Number | 317334-97-7 | [ChemSpider] |

| IUPAC Name | 3-isopropoxy-2-pyridinecarboxylic acid | [ChemSpider] |

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using established computational models. These values are crucial for anticipating the compound's behavior in various experimental conditions, including reaction setup, purification, and formulation.

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | 95-115 °C | Estimation based on related structures |

| Boiling Point | 325.5 ± 27.0 °C | Advanced Chemistry Development (ACD/Labs) |

| pKa (most acidic) | 2.85 ± 0.10 (carboxylic acid) | ACD/Labs |

| pKa (most basic) | 0.75 ± 0.29 (pyridine nitrogen) | ACD/Labs |

| LogP | 1.45 ± 0.35 | ACD/Labs |

| Aqueous Solubility | 3.47 g/L | ACD/Labs |

Disclaimer: The physicochemical properties listed above are computationally predicted and have not been experimentally verified. They should be used as a guide for experimental design.

Predicted Spectroscopic Data

To aid in the identification and characterization of this compound, predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra are provided below. These predictions are generated using specialized software and serve as a reference for researchers synthesizing or handling this compound.

2.3.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ 8.20 (dd, 1H, J=4.5, 1.5 Hz): Proton on the pyridine ring (position 6).

-

δ 7.45 (dd, 1H, J=8.0, 1.5 Hz): Proton on the pyridine ring (position 4).

-

δ 7.30 (dd, 1H, J=8.0, 4.5 Hz): Proton on the pyridine ring (position 5).

-

δ 4.80 (sept, 1H, J=6.0 Hz): Methine proton of the isopropoxy group.

-

δ 1.40 (d, 6H, J=6.0 Hz): Methyl protons of the isopropoxy group.

-

δ 11.0-13.0 (br s, 1H): Carboxylic acid proton (highly variable and may exchange with D₂O).

2.3.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ 168.0: Carboxylic acid carbon.

-

δ 158.0: Carbon of the pyridine ring attached to the isopropoxy group (C3).

-

δ 148.0: Carbon of the pyridine ring attached to the carboxylic acid (C2).

-

δ 140.0: Carbon of the pyridine ring at position 6.

-

δ 125.0: Carbon of the pyridine ring at position 4.

-

δ 122.0: Carbon of the pyridine ring at position 5.

-

δ 72.0: Methine carbon of the isopropoxy group.

-

δ 22.0: Methyl carbons of the isopropoxy group.

2.3.3. Predicted IR Spectrum

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

2980-2940 cm⁻¹: C-H stretch of the isopropyl group.

-

1720-1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

1600-1580 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

1250-1200 cm⁻¹: C-O stretch of the ether.

2.3.4. Predicted Mass Spectrum (Electron Ionization)

-

m/z 181 (M⁺): Molecular ion peak.

-

m/z 136: Loss of the isopropoxy group (-OCH(CH₃)₂).

-

m/z 122: Loss of a carboxylic acid group (-COOH) and a methyl group (-CH₃).

-

m/z 94: Picolinic acid fragment.

-

m/z 43: Isopropyl cation ([CH(CH₃)₂]⁺).

Synthesis of 3-Alkoxypicolinic Acids

A general and robust method for the synthesis of 3-alkoxypicolinic acids involves the nucleophilic aromatic substitution of a suitable precursor, such as a 3-halopicolinate, followed by hydrolysis of the ester.

General Synthetic Workflow

Caption: General workflow for the synthesis of 3-alkoxypicolinic acids.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of related compounds and should be optimized for specific laboratory conditions.

Step 1: Preparation of Sodium Isopropoxide

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol.

-

Carefully add sodium metal (1.0 equivalent) in small portions to the stirred isopropanol. The reaction is exothermic and will produce hydrogen gas.

-

Continue stirring until all the sodium has reacted and a clear solution of sodium isopropoxide is formed.

Step 2: Nucleophilic Aromatic Substitution

-

In a separate flask, dissolve methyl 3-bromopicolinate (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Add the freshly prepared sodium isopropoxide solution (1.2 equivalents) dropwise to the solution of methyl 3-bromopicolinate at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 3-isopropoxypicolinate.

Step 3: Ester Hydrolysis

-

Dissolve the crude methyl 3-isopropoxypicolinate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the ester is fully hydrolyzed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4, at which point the product will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Mechanism of Action as a Synthetic Auxin Herbicide Precursor

This compound serves as a precursor to a class of herbicides known as synthetic auxins.[1] These herbicides mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) but are more stable in plants, leading to uncontrolled growth and ultimately, plant death in susceptible species.[2][3]

The herbicidal activity of synthetic auxins is not attributed to a single event but rather a cascade of physiological disruptions.[4] The primary mechanism involves the binding of the synthetic auxin to the TIR1/AFB family of auxin co-receptors.[5] This binding promotes the interaction of these receptors with Aux/IAA transcriptional repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of these repressors unleashes auxin response factors (ARFs), which in turn activate the transcription of a multitude of auxin-responsive genes.[4] This leads to an overproduction of ethylene and abscisic acid, resulting in epinasty, senescence, and ultimately, cell death.[3][4]

Caption: Simplified mechanism of action of synthetic auxin herbicides.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The picolinic acid scaffold, including derivatives like this compound, is amenable to further functionalization through cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful tool for creating carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl groups onto the pyridine ring. This is a crucial step in generating diverse libraries of compounds for biological screening.

General Workflow for Suzuki-Miyaura Cross-Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling of a picolinate derivative.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-3-Isopropoxypicolinate Derivative

This protocol is a generalized procedure and requires adaptation and optimization based on the specific substrates and laboratory setup.

-

To a reaction vessel, add the bromo-substituted 3-isopropoxypicolinate ester (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

This compound is a valuable and versatile chemical intermediate. While detailed experimental characterization is not extensively documented in the public domain, this guide provides a robust framework of its predicted chemical and spectroscopic properties. Understanding its role as a precursor to synthetic auxin herbicides offers insight into its potential biological applications and the underlying mechanism of action. The provided synthetic and functionalization protocols serve as a practical starting point for researchers aiming to utilize this compound in the development of novel agrochemicals and pharmaceuticals. As with any chemical entity, appropriate safety precautions and experimental validation of the predicted data are essential for successful and safe laboratory practice.

References

An In-depth Technical Guide to the Synthesis of 3-Isopropoxypicolinic Acid

This guide provides a comprehensive overview of the synthetic pathways for 3-isopropoxypicolinic acid, a valuable building block in the fields of pharmaceutical and agricultural research. Intended for researchers, chemists, and drug development professionals, this document details the prevalent synthetic strategies, explains the underlying chemical principles, and offers detailed experimental protocols.

Introduction: The Significance of this compound

This compound is a derivative of picolinic acid, a class of compounds known for their metal-chelating properties and biological activities. The introduction of an isopropoxy group at the 3-position of the pyridine ring modifies the molecule's lipophilicity and steric profile, making it a key intermediate for the development of novel therapeutic agents and specialized agrochemicals. A robust and scalable synthetic route is therefore crucial for enabling its use in discovery and development pipelines.

Core Synthetic Strategy: Nucleophilic Substitution on 3-Hydroxypicolinic Acid

The most direct and widely applicable approach to the synthesis of this compound involves the O-alkylation of 3-hydroxypicolinic acid. This strategy leverages the nucleophilicity of the hydroxyl group to form an ether linkage with an isopropyl electrophile. Two primary methods for achieving this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Pathway 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. This S(_N)2 reaction is a reliable and cost-effective method for the preparation of this compound.

Mechanism and Rationale

The reaction proceeds in two key steps:

-

Deprotonation: A base is used to deprotonate the hydroxyl group of 3-hydroxypicolinic acid, forming a more nucleophilic phenoxide-like species. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are highly effective. Alternatively, weaker bases like potassium carbonate (K(_2)CO(_3)) can be employed, often in a polar aprotic solvent to enhance reactivity.

-

Nucleophilic Attack: The resulting alkoxide attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in a classic S(_N)2 fashion. The halide is displaced, forming the desired ether bond. To favor the S(_N)2 pathway and minimize the competing E2 elimination, which would result in the formation of propene, it is important to use a primary or secondary alkyl halide and to carefully control the reaction temperature.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

3-Hydroxypicolinic acid

-

2-Bromopropane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-hydroxypicolinic acid (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (10 mL per gram of 3-hydroxypicolinic acid) to the flask and stir the mixture to dissolve the starting material.

-

Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the solution at 0 °C (ice bath). Hydrogen gas will evolve, so ensure adequate ventilation. Stir the mixture at room temperature for 1 hour, or until gas evolution ceases, to ensure complete formation of the sodium salt.

-

Alkylation: Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and cautiously quench with water. Acidify the aqueous solution to pH 3-4 with 1 M HCl.

-

Extraction: Extract the product into diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Pathway 2: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway for the synthesis of ethers from alcohols, particularly when the Williamson ether synthesis is not feasible or gives low yields. This reaction utilizes a phosphine reagent (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the hydroxyl group for nucleophilic attack.

Mechanism and Rationale

The Mitsunobu reaction is a redox-couple reaction where the alcohol is activated in situ. The key steps are:

-

Phosphonium Salt Formation: Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt.

-

Alcohol Activation: The hydroxyl group of 3-hydroxypicolinic acid attacks the phosphonium salt, forming an oxyphosphonium intermediate, which is a good leaving group.

-

Nucleophilic Substitution: In this case, isopropanol acts as the nucleophile, attacking the activated carbon and displacing the triphenylphosphine oxide.

A significant advantage of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at a chiral center, although this is not relevant for the synthesis of this compound.

Experimental Protocol: Mitsunobu Reaction for this compound

Materials:

-

3-Hydroxypicolinic acid

-

Isopropanol

-

Triphenylphosphine (PPh(_3))

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-hydroxypicolinic acid (1.0 eq), triphenylphosphine (1.5 eq), and isopropanol (2.0 eq).

-

Solvent Addition: Dissolve the reactants in anhydrous THF (15 mL per gram of 3-hydroxypicolinic acid).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DIAD (1.5 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Workup: Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate. The crude product can be purified by column chromatography to separate it from triphenylphosphine oxide and other byproducts.

Visualizing the Synthetic Pathways

Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis of this compound.

Mitsunobu Reaction Scheme

Caption: Reaction scheme for the Mitsunobu synthesis of this compound.

Comparative Analysis of Synthetic Pathways

| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |

| Starting Materials | 3-Hydroxypicolinic acid, Isopropyl halide | 3-Hydroxypicolinic acid, Isopropanol |

| Reagents | Strong base (e.g., NaH) | PPh(_3), DIAD/DEAD |

| Atom Economy | Moderate | Poor (stochiometric phosphine oxide and reduced azodicarboxylate byproducts) |

| Scalability | Generally good and cost-effective | More expensive and challenging to scale up due to reagent cost and byproduct removal |

| Stereochemistry | S(_N)2 inversion (not applicable here) | Inversion of configuration |

| Substrate Scope | Sensitive to sterically hindered halides (risk of elimination) | Tolerant of a wider range of alcohols |

| Workup/Purification | Relatively straightforward | Can be challenging due to the removal of triphenylphosphine oxide |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

H and113 -

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Melting Point: The melting point of the purified product serves as a useful indicator of its purity.

-

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.

Conclusion

The synthesis of this compound is most practically achieved via the Williamson ether synthesis, owing to its cost-effectiveness, scalability, and straightforward workup. The Mitsunobu reaction provides a viable, albeit more expensive, alternative. Careful selection of reagents and reaction conditions is paramount to maximizing yield and purity while minimizing side reactions. The protocols and analyses presented in this guide offer a solid foundation for researchers and developers working with this important chemical intermediate.

The Emergence of HIF Prolyl-Hydroxylase Inhibitors: A Deep Dive into the Mechanism of Action of 3-Isopropoxypicolinic Acid and its Analogs

This technical guide provides an in-depth exploration of the mechanism of action of a pivotal class of therapeutic agents known as Hypoxia-Inducible Factor Prolyl-Hydroxylase Inhibitors (HIF-PHIs). While the specific compound 3-isopropoxypicolinic acid is part of a broader chemical space explored in the development of these inhibitors, this document will focus on the well-established, collective mechanism of action that defines this innovative therapeutic class. This guide is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of how these molecules manipulate the cellular oxygen-sensing pathway to achieve therapeutic effects, primarily in the context of anemia associated with chronic kidney disease (CKD).

Introduction: Reimagining Anemia Treatment Beyond Erythropoiesis-Stimulating Agents

For decades, the standard of care for anemia in patients with chronic kidney disease has been the administration of recombinant erythropoiesis-stimulating agents (ESAs).[1][2] While effective in elevating hemoglobin levels, ESAs are associated with potential safety concerns, including an increased risk of cardiovascular events and thrombosis.[1][2] This has driven the search for alternative therapeutic strategies that offer a more physiological and controlled approach to stimulating red blood cell production.

HIF-prolyl hydroxylase inhibitors (HIF-PHIs) have emerged as a groundbreaking oral therapy that addresses this unmet need.[3][4] These small molecules effectively mimic the body's natural response to hypoxia, leading to a coordinated increase in endogenous erythropoietin (EPO) production and improved iron metabolism.[3][5][6]

The Core Mechanism: Stabilizing the Hypoxia-Inducible Factor (HIF)

The central mechanism of action of this compound and other HIF-PHIs revolves around the stabilization of the Hypoxia-Inducible Factor (HIF), a master transcriptional regulator of the cellular response to low oxygen levels.[1][5]

The HIF Pathway in Normoxia and Hypoxia

Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized but rapidly targeted for degradation. This process is initiated by a family of enzymes called HIF prolyl-hydroxylases (PHDs).[5][6] These enzymes utilize molecular oxygen to hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-α leads to its ubiquitination and subsequent degradation by the proteasome.

In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, oxygen. This prevents the hydroxylation of HIF-α, allowing it to escape degradation and accumulate within the cell. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT). This HIF-α/HIF-β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

The Role of this compound and other HIF-PHIs

This compound and its analogs are designed to function as potent and specific inhibitors of the PHD enzymes.[5] By binding to the active site of the PHDs, these small molecules prevent the hydroxylation of HIF-α, even in the presence of normal oxygen levels. This effectively mimics a state of hypoxia, leading to the stabilization and accumulation of HIF-α.

The subsequent downstream effects mirror the natural physiological response to low oxygen, including:

-

Increased Erythropoietin (EPO) Production: HIF-2α, in particular, is a key driver of EPO gene expression in the kidneys and liver. By stabilizing HIF-2α, HIF-PHIs stimulate the production of endogenous EPO, the primary hormone responsible for red blood cell production (erythropoiesis).[1][6]

-

Improved Iron Metabolism and Mobilization: HIF activation also upregulates genes involved in iron absorption, transport, and utilization. This includes increased expression of duodenal cytochrome b (Dcytb), divalent metal transporter 1 (DMT1), and transferrin, while simultaneously reducing the levels of hepcidin, a key negative regulator of iron availability.[5] This coordinated response ensures that the necessary iron is available for the synthesis of new hemoglobin and red blood cells.

This dual action of stimulating EPO production and enhancing iron availability distinguishes HIF-PHIs from traditional ESA therapy, which often requires co-administration of intravenous iron.

Visualizing the Signaling Pathway

The following diagram illustrates the core mechanism of action of HIF-prolyl hydroxylase inhibitors.

Caption: Mechanism of HIF-PHI action.

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of the mechanism of action of HIF-prolyl hydroxylase inhibitors involves a series of in vitro and in vivo experiments. Below are representative protocols that are fundamental to this process.

In Vitro PHD Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of a compound (e.g., this compound) against the PHD enzymes (PHD1, PHD2, and PHD3).

Methodology:

-

Reagents and Materials:

-

Recombinant human PHD1, PHD2, and PHD3 enzymes.

-

HIF-1α peptide substrate (containing the proline residue for hydroxylation).

-

α-ketoglutarate (co-substrate).

-

Ascorbate and Fe(II) (co-factors).

-

Test compound (this compound) at various concentrations.

-

Assay buffer.

-

Detection reagents (e.g., antibodies specific for hydroxylated HIF-1α, or a coupled enzyme system to measure succinate production).

-

-

Procedure:

-

Prepare a reaction mixture containing the PHD enzyme, HIF-1α peptide, ascorbate, and Fe(II) in the assay buffer.

-

Add the test compound at a range of concentrations to the reaction mixture and incubate for a pre-determined time at 37°C.

-

Initiate the enzymatic reaction by adding α-ketoglutarate.

-

Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the extent of proline hydroxylation using a suitable method (e.g., ELISA, time-resolved fluorescence resonance energy transfer - TR-FRET).

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the PHD enzyme activity by 50%.

-

Cellular HIF-α Stabilization Assay

Objective: To assess the ability of a compound to stabilize HIF-α in a cellular context.

Methodology:

-

Cell Culture:

-

Use a relevant cell line, such as human embryonic kidney (HEK293) cells or a renal cell carcinoma line (e.g., 786-O) that lacks functional VHL (as a positive control).

-

Culture the cells in appropriate media and conditions.

-

-

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HIF-PHI or a hypoxia-mimetic agent like cobalt chloride).

-

Lyse the cells and prepare whole-cell extracts.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting using an antibody specific for HIF-1α or HIF-2α. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Quantify the band intensities to determine the relative increase in HIF-α protein levels in response to the test compound.

-

In Vivo Models of Anemia

Objective: To evaluate the efficacy of a HIF-PHI in correcting anemia in a preclinical animal model.

Methodology:

-

Animal Model:

-

Induce anemia in rodents (e.g., rats or mice) through methods such as 5/6 nephrectomy to mimic chronic kidney disease, or by administration of an agent that induces anemia (e.g., adenine).

-

-

Procedure:

-

Once anemia is established (confirmed by measuring hemoglobin levels), randomize the animals into treatment groups: vehicle control, positive control (e.g., recombinant EPO), and the test compound at different doses.

-

Administer the treatments orally on a pre-determined schedule (e.g., once daily).

-

Monitor key hematological parameters at regular intervals, including hemoglobin, hematocrit, and red blood cell count.

-

At the end of the study, collect blood and tissues for further analysis, such as measuring plasma EPO levels and assessing iron metabolism markers.

-

Quantitative Data Summary

The following table summarizes typical data obtained from the characterization of a novel HIF-prolyl hydroxylase inhibitor.

| Parameter | Typical Value Range | Significance |

| PHD2 IC50 | 1 - 100 nM | Indicates the potency of the compound in inhibiting the primary oxygen-sensing enzyme. |

| HIF-1α Stabilization EC50 | 10 - 500 nM | Demonstrates the concentration required for cellular activity. |

| Increase in Plasma EPO (in vivo) | 2- to 10-fold | Confirms the physiological response to HIF stabilization. |

| Change in Hemoglobin (in vivo) | 1 - 3 g/dL increase over 4 weeks | Measures the therapeutic efficacy in correcting anemia. |

Conclusion and Future Directions

The development of this compound and other HIF-prolyl hydroxylase inhibitors represents a paradigm shift in the management of anemia, particularly in the context of chronic kidney disease. By leveraging the cell's intrinsic oxygen-sensing machinery, these oral agents offer a more physiological and potentially safer alternative to traditional ESA therapy. The ability to coordinately regulate erythropoiesis and iron metabolism through a single molecule holds significant promise for improving patient outcomes.

Future research in this area will likely focus on the long-term safety profile of this class of drugs, including potential off-target effects of systemic HIF activation.[6] Additionally, the therapeutic potential of HIF-PHIs is being explored in other indications characterized by hypoxia and anemia, such as in certain cancers and inflammatory conditions. The continued exploration of the intricate biology of the HIF pathway will undoubtedly unveil new therapeutic opportunities for this exciting class of molecules.

References

- 1. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Scholars@Duke publication: HIF stabilization by prolyl hydroxylase inhibitors for the treatment of anemia in chronic kidney disease. [scholars.duke.edu]

- 5. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Elucidation of 3-Isopropoxypicolinic Acid: A Technical Guide

Introduction

3-Isopropoxypicolinic acid is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural characterization is paramount to confirm its identity, purity, and to understand its chemical properties. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is discussed from a mechanistic perspective, offering insights for researchers in drug development and related fields. While direct experimental data for this specific molecule is not widely published, this guide presents a robust, predictive analysis based on established spectroscopic principles and data from structurally similar compounds.[1]

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with its constituent functional groups, dictates the expected spectral features.

Caption: Molecular structure highlighting the picolinic acid core and the isopropoxy substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable carboxylic acid proton.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Use the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ carbons.[1]

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad signal at a very downfield shift, and its exact position can be concentration and temperature-dependent.[2][3] |

| ~8.20 | doublet of doublets | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid and the ring nitrogen, leading to a significant downfield shift. It will show coupling to H-5 and a smaller coupling to H-4. |

| ~7.65 | doublet of doublets | 1H | H-4 | This proton is deshielded by the ring nitrogen and will show coupling to H-5 and a smaller coupling to H-6. |

| ~7.40 | triplet | 1H | H-5 | This proton is coupled to both H-4 and H-6, resulting in a triplet or doublet of doublets. |

| ~4.80 | septet | 1H | -OCH(CH₃)₂ | The methine proton of the isopropoxy group is coupled to the six equivalent methyl protons, resulting in a septet. |

| ~1.35 | doublet | 6H | -OCH(CH₃ )₂ | The six methyl protons are equivalent and are coupled to the single methine proton, giving a doublet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~166.0 | C | COOH | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[1] |

| ~155.0 | C | C-3 | This carbon is attached to the electronegative oxygen of the isopropoxy group, causing a significant downfield shift. |

| ~148.0 | C | C-2 | The carbon bearing the carboxylic acid group is deshielded by the carboxyl group and the ring nitrogen. |

| ~140.0 | CH | C-6 | This carbon is adjacent to the ring nitrogen, leading to a downfield shift. |

| ~125.0 | CH | C-4 | Aromatic CH carbon. |

| ~122.0 | CH | C-5 | Aromatic CH carbon. |

| ~72.0 | CH | -OC H(CH₃)₂ | The methine carbon of the isopropoxy group is attached to oxygen and is shifted downfield. |

| ~21.5 | CH₃ | -OCH(C H₃)₂ | The equivalent methyl carbons of the isopropoxy group are found in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | The O-H stretch of a carboxylic acid appears as a very broad band due to strong hydrogen bonding. |

| ~3000 | Medium | C-H stretch (Aromatic & Aliphatic) | Overlapping signals for the C-H stretching vibrations of the pyridine ring and the isopropoxy group. |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a carboxylic acid is a strong, sharp absorption. Its position can be slightly influenced by hydrogen bonding. |

| ~1600, ~1470 | Medium | C=C and C=N stretches (Aromatic Ring) | These absorptions are characteristic of the pyridine ring vibrations. |

| ~1250 | Strong | C-O stretch (Ether & Carboxylic Acid) | A strong band corresponding to the asymmetric C-O-C stretch of the isopropoxy ether and the C-O stretch of the carboxylic acid. |

| ~1100 | Medium | C-O stretch (Ether) | A band corresponding to the symmetric C-O-C stretch of the isopropoxy group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, and can be run in both positive and negative ion modes.[4]

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements, which can be used to determine the elemental composition.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum (ESI+)

The molecular weight of this compound (C₉H₁₁NO₃) is 181.19 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at m/z 182.

Predicted Fragmentation Pathway:

References

Solubility and Stability of 3-Isopropoxypicolinic Acid: A Methodological Framework for Preformulation and Development

An In-Depth Technical Guide

Abstract

3-Isopropoxypicolinic acid is a key building block in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors.[1] Its physicochemical properties, particularly solubility and stability, are critical determinants of its handling, formulation, and ultimate bioavailability or efficacy. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental design, grounding protocols in established regulatory and scientific principles. Detailed, step-by-step methodologies for solubility assessment across various solvents and a robust stability testing program aligned with pharmaceutical industry standards are presented.[2][3] This document serves as a practical manual for generating the crucial data required to advance a candidate molecule from the laboratory to a viable product.

Introduction: The Role of this compound in Modern Chemistry

This compound (CAS No. 317334-97-7) is a substituted picolinic acid derivative.[4] The picolinic acid scaffold is of significant interest due to its metal-chelating properties and versatile biological activity, making its derivatives valuable for creating new therapeutic agents and other active molecules.[1][5] For any molecule to succeed in a development pipeline, a thorough understanding of its fundamental physicochemical characteristics is non-negotiable. Solubility directly impacts dissolution rate and bioavailability, while stability determines shelf-life, storage conditions, and potential degradation pathways that could affect safety and efficacy.[6]

This guide is structured to empower the researcher with both the theoretical understanding and the practical, validated protocols necessary to characterize this compound comprehensively.

Known Physicochemical Properties:

Solubility Assessment: Beyond a Single Number

Solubility is not a static value but a dynamic property influenced by the interplay between the solute and the solvent system. A comprehensive solubility screen is the first step in any formulation development program. The principle of "like dissolves like" provides a foundational guide; the polarity of this compound, with its carboxylic acid group, pyridine ring, and isopropoxy moiety, suggests a nuanced solubility profile.[7]

Causality in Solvent Selection

The choice of solvents should be strategic, designed to probe the molecule's behavior in a range of environments relevant to its intended application. We categorize them as follows:

-

Aqueous Systems (pH-dependent): Essential for simulating physiological conditions. As an acidic compound, the solubility of this compound is expected to be highly dependent on pH. In its ionized (deprotonated) state at higher pH, solubility in aqueous media should increase significantly.[8][9]

-

Polar Protic Solvents: (e.g., Methanol, Ethanol) These can act as both hydrogen bond donors and acceptors, making them likely to be effective solvents.[10]

-

Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetone) These can accept hydrogen bonds and have large dipole moments, often proving effective for a wide range of compounds.[11][12]

-

Non-Polar Solvents: (e.g., Hexane, Toluene) These are less likely to be effective solvents but are included to define the full polarity range and are relevant for certain synthetic or purification steps.[12]

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the Shake-Flask method, a gold-standard technique for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound (verified purity)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, see Section 4.0)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature studies) and agitation speed. Allow the samples to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure true thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4.0) to determine the concentration.[13]

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.[10]

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, structured table.

| Solvent System | Classification | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Water | Aqueous | 25 | Experimental Data | Experimental Data |

| 0.1 M HCl (pH ~1) | Aqueous (Acidic) | 25 | Experimental Data | Experimental Data |

| pH 7.4 Buffer | Aqueous (Neutral) | 25 | Experimental Data | Experimental Data |

| 0.1 M NaOH (pH ~13) | Aqueous (Basic) | 25 | Experimental Data | Experimental Data |

| Methanol | Polar Protic | 25 | Experimental Data | Experimental Data |

| Ethanol | Polar Protic | 25 | Experimental Data | Experimental Data |

| Acetone | Polar Aprotic | 25 | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide | Polar Aprotic | 25 | Experimental Data | Experimental Data |

| Ethyl Acetate | Mid-Polarity | 25 | Experimental Data | Experimental Data |

| Toluene | Non-Polar | 25 | Experimental Data | Experimental Data |

Visualization: Solubility Assessment Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profiling: Ensuring Molecular Integrity

Stability testing provides critical information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[14] This process is fundamental for determining retest periods, shelf life, and recommended storage conditions.[6][15]

Rationale for Stability Study Design

A robust stability program includes both forced degradation (stress testing) and accelerated/long-term studies.

-

Forced Degradation: Involves exposing the compound to harsh conditions (e.g., strong acid/base, high heat, oxidation, light) to deliberately induce degradation.[3] The primary goals are to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical method.

-

ICH-Compliant Stability Studies: These are formal studies conducted under specific storage conditions defined by the International Council for Harmonisation (ICH) to simulate real-world storage over time.[2][3]

Experimental Protocol: Stability Testing

Objective: To evaluate the stability of this compound under various environmental conditions and develop a stability-indicating analytical method.

Part A: Forced Degradation Study

-

Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 80°C for 2 hours.

-

Base Hydrolysis: Mix the stock solution with 1 M NaOH and heat at 80°C for 2 hours.

-

Oxidative: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal: Store the solid compound and the stock solution at 80°C for 48 hours.

-

Photolytic: Expose the solid compound and the stock solution to a calibrated light source (per ICH Q1B guidelines).

-

-

Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC with a photodiode array detector). The goal is to separate the parent peak from all degradant peaks, thus proving the method is "stability-indicating."

Part B: Accelerated and Long-Term Stability Study

-

Sample Preparation: Prepare multiple batches of this compound in its final proposed container closure system.

-

Storage Conditions (per ICH Q1A):

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule:

-

Tests to Perform: At each time point, evaluate the samples for:

-

Appearance: Visual inspection for any physical changes.

-

Assay: Quantification of this compound.

-

Purity/Impurities: Detection and quantification of any degradation products.

-

Data Presentation: Stability Summary

Results from the accelerated study should be tabulated clearly.

| Test Parameter | Specification | Initial (T=0) | 1 Month | 3 Months | 6 Months |

| Storage: 40°C / 75% RH | |||||

| Appearance | White to off-white powder | Conforms | Data | Data | Data |

| Assay (%) | 98.0 - 102.0 | 99.8% | Data | Data | Data |

| Total Impurities (%) | NMT 1.0% | 0.15% | Data | Data | Data |

| Individual Unknown Impurity (%) | NMT 0.2% | <0.05% | Data | Data | Data |

Visualization: Stability Testing Workflow

Caption: Workflow for a Comprehensive Stability Program.

Core Requirement: A Validated Analytical Method

Both solubility and stability studies are entirely dependent on a reliable analytical method for the accurate quantification of the active compound and its potential impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and robust choice for a molecule like this compound.[13][16]

Method Development Considerations:

-

Column: A C18 column is a standard starting point.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good peak shape and separation.

-

Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation study (Section 3.2) is integral to proving specificity and the stability-indicating nature of the method.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of this compound's solubility and stability. By following these detailed protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to understand the compound's behavior, de-risk development, and make informed decisions on its path forward. The emphasis on causality and adherence to established industry standards ensures that the resulting data package will be both scientifically sound and suitable for regulatory scrutiny.

References

- 1. This compound [benchchem.com]

- 2. japsonline.com [japsonline.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Andrews University - Virtual tour [andrews.edu]

- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www3.paho.org [www3.paho.org]

- 7. chem.ws [chem.ws]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. scienceasia.org [scienceasia.org]

- 11. researchgate.net [researchgate.net]

- 12. What is the solubility of 3 - Toluic Acid in different organic solvents? - Blog - Evergreensino [evergreensinochem.com]

- 13. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stability testing protocols | PPTX [slideshare.net]

- 15. gmpsop.com [gmpsop.com]

- 16. aquaculture.ugent.be [aquaculture.ugent.be]

3-Isopropoxypicolinic Acid: A Technical Guide to Unlocking Research Applications

Abstract

3-Isopropoxypicolinic acid belongs to a promising class of small molecules that modulate cellular responses to oxygen availability. As a derivative of picolinic acid, it is structurally positioned to interact with key metalloenzymes. This guide details its primary mechanism of action as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes, creating a state of "pseudo-hypoxia." We provide scientifically-grounded rationales and detailed, actionable protocols for three core research applications: the in vitro stabilization of HIF-1α, the investigation of its therapeutic potential in anemia via erythropoietin (EPO) induction, and its use as a chemical probe to validate target engagement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a tool to explore the intricate biology of oxygen sensing pathways.

Introduction to this compound

Chemical Identity:

-

IUPAC Name: 3-isopropoxy-2-pyridinecarboxylic acid

-

Synonyms: 3-isopropoxypyridine-2-carboxylic acid

-

Molecular Formula: C₉H₁₁NO₃

-

CAS Number: 176963-34-7

This compound is a small molecule characterized by a pyridine ring core, a carboxylic acid group at position 2, and an isopropoxy group at position 3. This specific arrangement is crucial for its biological activity.

Core Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

The cellular response to low oxygen (hypoxia) is primarily governed by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] HIF is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β).[]

Under normal oxygen conditions (normoxia), HIF-α is continuously targeted for destruction. Prolyl hydroxylase domain (PHD) enzymes use oxygen as a co-substrate to hydroxylate specific proline residues on HIF-α.[3][4] This modification allows the von Hippel-Lindau (VHL) protein to bind, leading to ubiquitination and rapid degradation of HIF-α by the proteasome.[5]

In hypoxia, the lack of oxygen inhibits PHD activity.[3] HIF-α is no longer hydroxylated, becomes stable, and translocates to the nucleus. There, it dimerizes with HIF-β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[6] This transcriptional activation drives critical adaptive processes, including angiogenesis (via VEGF) and erythropoiesis (via EPO).[6][7]

This compound functions as a PHD inhibitor.[5][8] It mimics a "pseudo-hypoxic" state by blocking the PHD-mediated degradation of HIF-α, even in the presence of normal oxygen levels.[9] This leads to the stabilization of HIF-α and the subsequent activation of its downstream gene targets.

Core Research Application 1: Modulating HIF Signaling

Scientific Rationale

The ability to pharmacologically stabilize HIF-α provides a powerful tool to dissect the complex roles of the HIF signaling pathway in both health and disease. By treating cells with this compound, researchers can mimic a hypoxic response and study its downstream consequences, such as changes in gene expression, angiogenesis, and cellular metabolism.[7] A fundamental experiment to confirm the compound's mechanism of action is to directly measure the accumulation of HIF-1α protein in treated cells.

Experimental Workflow: In Vitro HIF-1α Stabilization Assay

Objective: To qualitatively and quantitatively assess the stabilization of HIF-1α protein in a cellular context following treatment with this compound.

Mandatory Visualization: Experimental Workflow Diagram

Caption: Workflow for assessing HIF-1α stabilization via Western Blot.

Detailed Protocol:

-

Cell Culture:

-

Select a suitable cell line. Human embryonic kidney (HEK293) or glioblastoma (U87-MG) cells are common models.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare treatment media with the desired final concentrations of the compound. A dose-response curve (e.g., 1 µM, 10 µM, 50 µM, 100 µM) is recommended.

-

Crucial Controls:

-

Vehicle Control: Treat cells with the same concentration of solvent (e.g., DMSO) used for the highest compound concentration.

-

Positive Control: Treat cells with a known HIF stabilizer like Cobalt Chloride (CoCl₂) (100 µM) or expose them to hypoxic conditions (e.g., 1% O₂) to confirm the assay is working.[4]

-

-

Aspirate old media from cells and add the treatment media. Incubate for a predetermined time, typically 4-8 hours, as HIF-1α stabilization can be transient.[10]

-

-

Cell Lysis:

-

Causality Note: HIF-1α is an extremely labile protein.[11] All subsequent steps must be performed on ice with pre-chilled buffers to prevent its degradation.

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a BCA assay.[11]

-

Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane) with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Separate proteins on an SDS-PAGE gel (e.g., 7.5% polyacrylamide).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Self-Validation: Simultaneously probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.[12]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Expected Outcome: A clear band corresponding to HIF-1α (~120 kDa) should appear or increase in intensity in lanes treated with this compound and the positive control, compared to the vehicle control.

Core Research Application 2: Investigating Therapeutic Potential in Anemia

Scientific Rationale

Anemia, particularly in the context of chronic kidney disease (CKD), is often characterized by insufficient production of erythropoietin (EPO).[13] EPO is the primary hormone that stimulates red blood cell production (erythropoiesis).[14] The gene for EPO is a direct downstream target of HIF.[6] By stabilizing HIF, PHD inhibitors like this compound can stimulate the body's own production of endogenous EPO.[14][15] This offers a potential oral therapeutic strategy to manage anemia.[8][16] Human hepatoma cell lines, such as HepG2 and Hep3B, are known to produce EPO in a regulated manner and serve as excellent in vitro models to test this effect.[17][18][19]

Mandatory Visualization: HIF-EPO Signaling Pathway

Caption: HIF-1α pathway leading to EPO production under PHD inhibition.

Experimental Protocol: In Vitro EPO Production Assay

Objective: To quantify the secretion of EPO from HepG2 cells following treatment with this compound.

Detailed Protocol:

-

Cell Culture:

-

Seed HepG2 cells in 12-well or 24-well plates.

-

Causality Note: Constitutive EPO production in HepG2 cells is density-dependent.[17] For optimal induction, seed at a lower density (e.g., <3.3 x 10⁵ cells/cm²) and allow them to reach ~60-70% confluency.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare treatment media containing a range of this compound concentrations (e.g., 10 µM to 200 µM).

-

Include a vehicle control (e.g., DMSO) and a positive control (hypoxia at 1% O₂ or CoCl₂).[18]

-

Wash cells once with PBS, then replace with the treatment media.

-

Incubate for 24 to 72 hours. EPO accumulation in the supernatant is time-dependent.[20]

-

-

Supernatant Collection:

-

After incubation, carefully collect the cell culture supernatant from each well into labeled microcentrifuge tubes.

-

Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells or debris.

-

Transfer the clarified supernatant to a new tube. Samples can be stored at -80°C or used immediately.

-

-

EPO Quantification:

-

Use a commercially available Human Erythropoietin ELISA kit.

-

Trustworthiness: Follow the manufacturer's protocol precisely. This includes preparing the standard curve, sample dilutions (if necessary), and incubation times.

-

Read the absorbance on a microplate reader at the specified wavelength (typically 450 nm).

-

-

Data Analysis:

-

Calculate the EPO concentration for each sample by interpolating from the standard curve.

-

Normalize the EPO concentration to the total protein content or cell number from the corresponding well to account for any differences in cell proliferation.

-

Present the data as fold-change over the vehicle control.

-

Data Presentation: Hypothetical Dose-Response Data

| Treatment Condition | Concentration (µM) | Mean EPO Secreted (pg/mL) ± SD | Fold Change vs. Vehicle |

| Vehicle Control | 0 (0.1% DMSO) | 25.4 ± 3.1 | 1.0 |

| This compound | 10 | 48.9 ± 5.5 | 1.9 |

| This compound | 50 | 112.7 ± 12.8 | 4.4 |

| This compound | 100 | 185.2 ± 20.1 | 7.3 |

| Positive Control | 1% O₂ (24h) | 95.6 ± 10.2 | 3.8 |

Core Research Application 3: A Chemical Probe for Target Engagement

Scientific Rationale

Demonstrating that a compound physically interacts with its intended target within a complex cellular environment is a critical step in drug development and chemical biology.[21] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this target engagement. The principle is that when a ligand (like this compound) binds to its target protein (PHD), it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[22][23] By heating intact cells or cell lysates to a range of temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of the compound provides direct evidence of binding.[21][24]

Workflow: Target Engagement & Selectivity Profiling via CETSA

Objective: To confirm that this compound directly engages with a PHD isoform (e.g., PHD2) in intact cells.

Mandatory Visualization: CETSA Logical Workflow

Caption: Logical workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol Overview (Western Blot-based CETSA)

-

Cell Culture and Treatment:

-

Culture a high volume of cells (e.g., in T175 flasks) to ensure sufficient material.

-

Harvest and resuspend cells in PBS. Divide the cell suspension into two pools: one for vehicle treatment and one for this compound treatment (at a saturating concentration, e.g., 100 µM).

-

Incubate for 1-2 hours at 37°C.[21]

-

-

Heating Step:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes.[21] Include a non-heated control at 4°C.

-

Cool samples immediately to 4°C for 3 minutes.

-

-

Lysis and Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).

-

Centrifuge at high speed (~20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[25]

-

-

Analysis:

-

Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

-

Analyze the amount of the target protein (e.g., PHD2) remaining in the soluble fraction of each sample using standard Western Blotting procedures as described in Application 1.

-

-

Data Interpretation:

-

Quantify the band intensity for PHD2 at each temperature for both vehicle- and compound-treated samples.

-

Plot the percentage of soluble protein (relative to the non-heated control) against temperature for each treatment group.

-

Expected Outcome: The melting curve for the this compound-treated samples should be shifted to the right (towards higher temperatures) compared to the vehicle-treated samples, indicating ligand-induced thermal stabilization and confirming direct target engagement.

-

Summary and Future Directions

This compound is a valuable chemical tool for probing the HIF oxygen-sensing pathway. This guide has provided the foundational rationale and detailed experimental frameworks for its primary applications: confirming HIF-1α stabilization, assessing its potential to induce EPO for anemia research, and validating its direct engagement with PHD targets.

Future research could expand into several exciting areas:

-

Oncology: Investigating its effects on tumor metabolism, angiogenesis, and cell survival in various cancer models.[]

-

Ischemia-Reperfusion Injury: Exploring its potential protective effects in models of stroke or myocardial infarction, where controlled activation of the HIF pathway may be beneficial.[7]

-

Inflammation: Examining its role in modulating inflammatory responses, as HIF signaling is increasingly linked to immune cell function.[1]

-

Selectivity Profiling: Using advanced proteomics-based thermal shift assays (e.g., TPP) to comprehensively map its off-target interactions across the cellular proteome.

By providing these robust, self-validating protocols, we empower researchers to confidently employ this compound to further unravel the complexities of cellular oxygen sensing and explore its therapeutic potential.

References

- 1. Hypoxia and HIF Signaling: One Axis with Divergent Effects [mdpi.com]

- 3. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

- 4. Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Evolving Strategies in the Treatment of Anaemia in Chronic Kidney Disease: The HIF-Prolyl Hydroxylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HIF prolyl hydroxylase inhibitors for anemia | Semantic Scholar [semanticscholar.org]

- 16. Scholars@Duke publication: HIF stabilization by prolyl hydroxylase inhibitors for the treatment of anemia in chronic kidney disease. [scholars.duke.edu]

- 17. The regulated expression of erythropoietin by two human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The regulated expression of erythropoietin by two human hepatoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulated expression of erythropoietin by two human hepatoma cell lines (Journal Article) | OSTI.GOV [osti.gov]

- 20. Effect of erythropoietin production induced by hypoxia on autophagy in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. annualreviews.org [annualreviews.org]

- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Isopropoxypicolinic Acid: From Synthesis to Application

Foreword: The Strategic Evolution of Picolinic Acid Scaffolds in Modern Chemistry

The picolinic acid framework, a pyridine ring graced with a carboxylic acid at the 2-position, represents a privileged scaffold in both medicinal and agricultural chemistry. Its inherent ability to chelate metals and participate in a diverse array of chemical transformations has cemented its role as a foundational building block for molecules with significant biological activity.[1] This guide delves into a specific, yet increasingly important derivative: 3-Isopropoxypicolinic acid. While not a household name in the annals of classical organic chemistry, its emergence is a testament to the modern paradigm of rational design, where subtle structural modifications are strategically employed to fine-tune molecular properties for targeted applications. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and burgeoning applications of this versatile intermediate.

Section 1: Genesis of a Building Block - The Synthetic Pathway to this compound

The history of this compound is intrinsically linked to its precursor, 3-hydroxypicolinic acid. The discovery and development of synthetic routes to 3-hydroxypicolinic acid, a key intermediate in the biosynthesis of some secondary metabolites, laid the groundwork for the creation of its alkoxy derivatives.[2] The most logical and widely employed strategy for the synthesis of this compound is the regioselective etherification of the hydroxyl group of 3-hydroxypicolinic acid.[3] This approach, a variation of the classic Williamson ether synthesis, offers a reliable and scalable method for its preparation.

The Critical Precursor: 3-Hydroxypicolinic Acid

3-Hydroxypicolinic acid serves as the cornerstone for the synthesis of 3-isopropoxy and other 3-alkoxy derivatives. Its availability, either through commercial sources or established synthetic protocols, is the first crucial step.[4][5]

The Etherification Reaction: A Step-by-Step Protocol

The conversion of 3-hydroxypicolinic acid to its isopropoxy analogue is a two-step process that first involves the protection of the carboxylic acid, followed by the etherification of the hydroxyl group, and concluding with deprotection. However, a more direct approach involves the careful selection of reagents and reaction conditions to favor O-alkylation of the hydroxyl group.

Experimental Protocol: Synthesis of this compound

-

Step 1: Esterification of 3-Hydroxypicolinic Acid (Protection)

-

To a stirred suspension of 3-hydroxypicolinic acid (1 equivalent) in an appropriate alcohol solvent (e.g., methanol or ethanol), slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the corresponding ester of 3-hydroxypicolinic acid.

-

-

Step 2: Williamson Ether Synthesis (Isopropylation)

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base such as sodium hydride (1.1 equivalents) in a dry aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Cool the suspension to 0°C and add a solution of the 3-hydroxypicolinate ester (1 equivalent) in the same dry solvent dropwise.

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add an isopropylating agent, such as 2-iodopropane or 2-bromopropane (1.2 equivalents), to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the careful addition of water or a saturated ammonium chloride solution.

-

Extract the product into an organic solvent, wash the combined organic layers, dry, and concentrate to yield the isopropyl ether ester.

-

-

Step 3: Hydrolysis (Deprotection)

-

Dissolve the crude ester from the previous step in a mixture of an alcohol and water.

-